5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Übersicht

Beschreibung

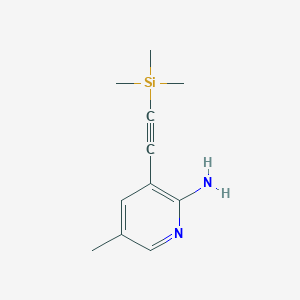

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2Si and a molecular weight of 204.34 g/mol It is a pyridine derivative that features a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridine ring substituted with a methyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-chloropyridine and trimethylsilylacetylene.

Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 5-methyl-2-chloropyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C).

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the ethynyl moiety.

Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Reaction conditions may involve the use of bases (e.g., NaOH, K2CO3) and solvents (e.g., DMF, DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with solvents like THF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

Uniqueness

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of the methyl group at the 5-position of the pyridine ring, which can influence its chemical reactivity and biological activity. The trimethylsilyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds .

Biologische Aktivität

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a trimethylsilyl-ethynyl group. This configuration enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N2Si |

| Molecular Weight | 191.30 g/mol |

| CAS Number | 86521-05-3 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The trimethylsilyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, potentially inhibiting or enhancing their functions.

Potential Targets

- Enzymes : It may inhibit enzymes involved in metabolic pathways.

- Receptors : The compound could bind to specific receptors, influencing signaling pathways.

1. Antiviral Activity

Research indicates that derivatives of pyridine compounds exhibit antiviral properties. For instance, studies on similar structures have shown effectiveness against viruses such as dengue and Zika through inhibition of viral replication pathways . The mechanism often involves interference with the host cell's signaling mechanisms or direct inhibition of viral proteins.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical in various biological processes. For example, it has shown potential as an inhibitor of GAK (Cyclin G-associated kinase), which plays a role in viral replication .

3. Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The presence of the ethynyl group is believed to contribute to this activity by acting as a Michael acceptor in reactions with thiol-containing proteins .

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of pyridine-based compounds, including this compound, evaluated their antiviral activity against dengue virus. Results indicated that modifications in the pyridine structure significantly impacted antiviral potency, suggesting that this compound could be a lead candidate for further development .

Case Study 2: Enzyme Interaction

Research involving enzyme inhibition demonstrated that this compound effectively inhibits GAK activity in vitro. The study highlighted structure-activity relationships (SAR), showing that specific substitutions on the pyridine ring could enhance inhibitory effects.

Eigenschaften

IUPAC Name |

5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFPYZARSQCPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457236 | |

| Record name | 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500903-95-7 | |

| Record name | 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.